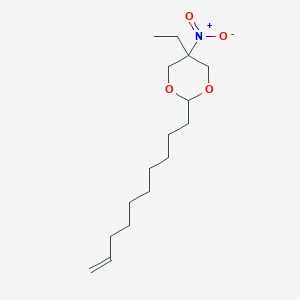
2-Dec-9-enyl-5-ethyl-5-nitro-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Dec-9-enyl-5-ethyl-5-nitro-1,3-dioxane is an organic compound with the molecular formula C16H29NO4. It is characterized by its unique structure, which includes a dioxane ring substituted with a decenyl group, an ethyl group, and a nitro group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dec-9-enyl-5-ethyl-5-nitro-1,3-dioxane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a decenyl alcohol with ethyl nitrite in the presence of an acid catalyst to form the nitro group. The reaction conditions often include moderate temperatures and controlled pH to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and the reaction is monitored for optimal yield. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2-Dec-9-enyl-5-ethyl-5-nitro-1,3-dioxane can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dioxane ring can undergo substitution reactions where one of the substituents is replaced by another group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, alkoxide)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine, while oxidation may yield nitroso compounds .
Aplicaciones Científicas De Investigación
2-Dec-9-enyl-5-ethyl-5-nitro-1,3-dioxane has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 2-Dec-9-enyl-5-ethyl-5-nitro-1,3-dioxane involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can affect cellular processes. The dioxane ring and other substituents may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Dec-9-enyl-5-ethyl-4-propyl-1,3-dioxane: Similar structure but with a propyl group instead of a nitro group.
2-Dec-9-enyl-5-ethyl-5-nitro-1,3-dioxane: Variants with different substituents on the dioxane ring .
Uniqueness
This compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds. This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
5445-63-6 |
|---|---|
Fórmula molecular |
C16H29NO4 |
Peso molecular |
299.41 g/mol |
Nombre IUPAC |
2-dec-9-enyl-5-ethyl-5-nitro-1,3-dioxane |
InChI |
InChI=1S/C16H29NO4/c1-3-5-6-7-8-9-10-11-12-15-20-13-16(4-2,14-21-15)17(18)19/h3,15H,1,4-14H2,2H3 |
Clave InChI |
GLRLOPXBFGWKAD-UHFFFAOYSA-N |
SMILES canónico |
CCC1(COC(OC1)CCCCCCCCC=C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


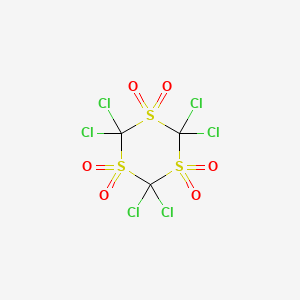
![2,3,4,5-Tetrachloro-6-[(4-hydroxyphenyl)(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoic acid](/img/structure/B14743925.png)
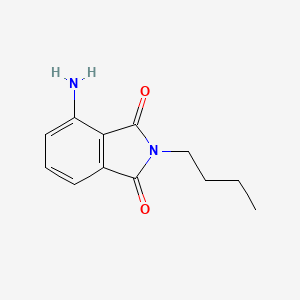
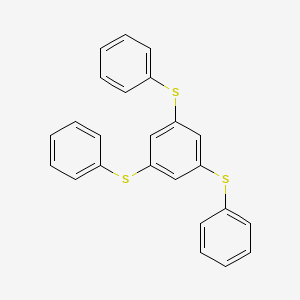
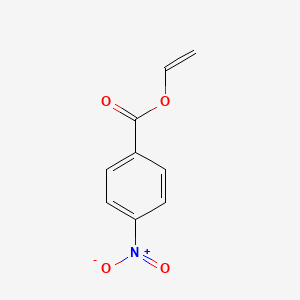
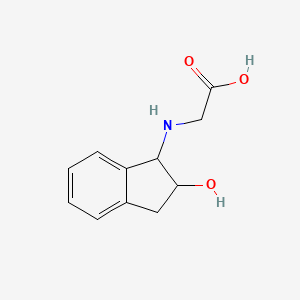
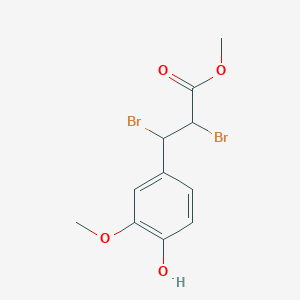
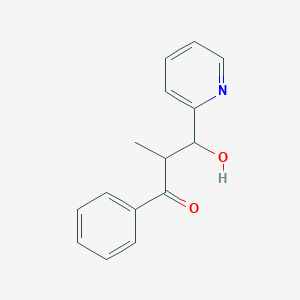


![2-chloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline](/img/structure/B14743982.png)

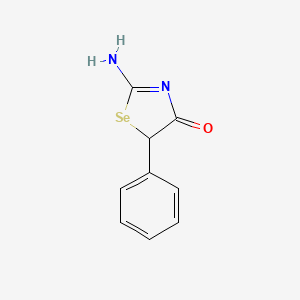
![Bicyclo[3.3.2]decane](/img/structure/B14743997.png)
